molecular formula C19H21N3O3S2 B4903886 3-(1H-indol-3-yl)-1-[4-(thiophene-2-sulfonyl)piperazin-1-yl]propan-1-one

3-(1H-indol-3-yl)-1-[4-(thiophene-2-sulfonyl)piperazin-1-yl]propan-1-one

Cat. No.: B4903886
M. Wt: 403.5 g/mol
InChI Key: BKMDXBDBHKZTCL-UHFFFAOYSA-N
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Description

3-(1H-Indol-3-yl)-1-[4-(thiophene-2-sulfonyl)piperazin-1-yl]propan-1-one is a synthetic compound featuring a propan-1-one core linking a 1H-indol-3-yl group to a piperazine ring substituted with a thiophene-2-sulfonyl moiety. This structure combines aromatic indole and thiophene sulfonyl groups, which are often associated with biological activity in medicinal chemistry. Below, we compare this compound with structurally similar analogs to elucidate structure-activity relationships (SAR) and physicochemical properties.

Properties

IUPAC Name

3-(1H-indol-3-yl)-1-(4-thiophen-2-ylsulfonylpiperazin-1-yl)propan-1-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H21N3O3S2/c23-18(8-7-15-14-20-17-5-2-1-4-16(15)17)21-9-11-22(12-10-21)27(24,25)19-6-3-13-26-19/h1-6,13-14,20H,7-12H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BKMDXBDBHKZTCL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1C(=O)CCC2=CNC3=CC=CC=C32)S(=O)(=O)C4=CC=CS4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H21N3O3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

403.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Comparison with Similar Compounds

Table 1: Structural Features of Selected Piperazine-Propan-1-One Derivatives

Compound Name Piperazine Substituent Aryl/Heteroaryl Group Key Biological Activity (if reported) Reference
Target Compound Thiophene-2-sulfonyl 1H-Indol-3-yl Not specified N/A
3-((1-(3-(5-Fluoro-1H-indol-2-yl)phenyl)piperidin-4-yl)amino)-1-(4-isopropylpiperazin-1-yl)propan-1-one 4-Isopropylpiperazin-1-yl 5-Fluoro-1H-indol-2-yl AAA ATPase p97 inhibitor
3-[4-(4-Fluorophenyl)piperazin-1-yl]-1-(4,7-dimethoxybenzo[b]thiophen-2-yl)-1-propanol 4-(4-Fluorophenyl)piperazin-1-yl 4,7-Dimethoxybenzo[b]thiophen-2-yl Not specified
(E)-1-(Piperazin-1-yl)-3-(p-tolyl)prop-2-en-1-one (3d) Piperazin-1-yl (unsubstituted) p-Tolyl Not specified
PF-5274857 (Smo antagonist) 4-(5-Chloro-pyridinyl)piperazin-1-yl Methylsulfonyl Smo antagonist

Key Observations:

  • Piperazine Substituents : The target compound’s thiophene-2-sulfonyl group is distinct from electron-donating (e.g., methoxy in ) or hydrophobic (e.g., isopropyl in ) substituents. Sulfonyl groups enhance polarity and may improve solubility or metabolic stability.
  • Aryl/Heteroaryl Groups : The indole moiety in the target compound is analogous to fluoroindole derivatives (e.g., ), which are common in kinase inhibitors. Thiophene-based groups (e.g., ) are less common but may influence π-π stacking interactions.

Physicochemical Properties

While explicit data (e.g., logP, solubility) are unavailable in the evidence, inferences can be made:

  • Polarity : The thiophene-2-sulfonyl group introduces a strong electron-withdrawing effect, likely increasing hydrophilicity compared to analogs with methyl or trifluoromethyl groups (e.g., ).
  • Steric Effects : The bulkier thiophene sulfonyl group may reduce binding to shallow enzyme pockets compared to smaller substituents (e.g., fluorophenyl in ).

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